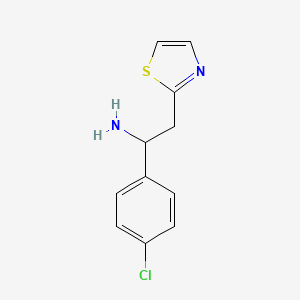
3-Bromopropylphenyl sulfide
Descripción general
Descripción
3-Bromopropylphenyl sulfide is an organic compound with the molecular formula C9H11BrS It is a derivative of benzene where a [(3-bromopropyl)thio] group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopropylphenyl sulfide typically involves the reaction of benzene with 3-bromopropylthiol. One common method is the nucleophilic substitution reaction where benzene is treated with 3-bromopropylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromopropylphenyl sulfide undergoes various chemical reactions including:
Substitution Reactions: The bromine atom in the [(3-bromopropyl)thio] group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, amines, thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Substitution: Products with different nucleophiles replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene, [(3-propyl)thio]-.
Aplicaciones Científicas De Investigación
3-Bromopropylphenyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromopropylphenyl sulfide involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the thioether group can undergo oxidation or reduction. These reactions can alter the chemical structure and properties of the compound, leading to different biological or chemical effects.
Comparación Con Compuestos Similares
Benzene, [(3-chloropropyl)thio]-: Similar structure but with a chlorine atom instead of bromine.
Benzene, [(3-iodopropyl)thio]-: Similar structure but with an iodine atom instead of bromine.
Benzene, [(3-propyl)thio]-: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness: 3-Bromopropylphenyl sulfide is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This reactivity can be advantageous in synthetic applications where selective substitution is desired.
Propiedades
Número CAS |
3238-98-0 |
|---|---|
Fórmula molecular |
C9H11BrS |
Peso molecular |
231.15 g/mol |
Nombre IUPAC |
3-bromopropylsulfanylbenzene |
InChI |
InChI=1S/C9H11BrS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clave InChI |
QKGLUZCZUKTKCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCCBr |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B8682314.png)


![(7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B8682324.png)





![1,8-Dimethyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B8682369.png)


